N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound combining coumarin (2-oxo-2H-chromen-3-yl), thiazole, and benzo[d]thiazole-6-carboxamide moieties. Its synthesis involves refluxing 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide with amine derivatives in dimethylformamide (DMF), followed by recrystallization from ethanol, yielding products with 20–80% efficiency .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S2/c24-18(12-5-6-14-17(8-12)28-10-21-14)23-20-22-15(9-27-20)13-7-11-3-1-2-4-16(11)26-19(13)25/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSZRWNDGMGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with benzo[d]thiazole-6-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure comprising a thiazole moiety, a chromenyl group, and a benzo[d]thiazole component. This unique combination contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 395.39 g/mol.
Antitumor Activity
Thiazole derivatives, including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide, have demonstrated significant antitumor properties. Research indicates that modifications in the thiazole structure can enhance cytotoxic effects against various cancer cell lines. For example, studies have shown that certain thiazole derivatives exhibit IC50 values in the low micromolar range against Bcl-2 expressing cells, suggesting that structural adjustments can improve efficacy .
Case Study:
A study evaluated several thiazole derivatives similar to this compound against different cancer cell lines. Results indicated that specific substitutions at the 4-position of the phenyl ring significantly increased cytotoxicity, with some compounds achieving IC50 values below 1 µg/mL .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, effective against pathogens such as Staphylococcus aureus. The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial potency .
Case Study:
In one investigation, new substituted phenylthiazol derivatives were synthesized and tested for antibacterial activity. The results showed that several compounds exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .
Apoptosis Induction
Many thiazole compounds are known to trigger apoptotic pathways in cancer cells by modulating proteins involved in cell death, such as Bcl-2 family proteins .
Enzyme Inhibition
The compound may inhibit critical enzymes involved in metabolic pathways of both pathogens and cancer cells, disrupting their growth and proliferation .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. Key findings from SAR studies include:
| Structural Feature | Activity Description |
|---|---|
| Thiazole ring | Essential for cytotoxicity and enzyme inhibition |
| Electron-donating groups | Enhance antimicrobial activity |
| Substituents on phenyl rings | Affect binding affinity to target proteins |
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with cellular targets. The compound’s thiazole and benzo[d]thiazole moieties are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, resulting in cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
- Compounds (9–13): These feature thiazolidinone-thioxoacetamide backbones with substituents like chlorophenyl, indole, or nitro-furyl groups. Unlike the target compound, they lack the benzo[d]thiazole carboxamide moiety, reducing hydrogen-bonding capacity .
- Compounds (6–8a) : Benzothiazole-6-carboxamide derivatives with 4-chlorophenyl or bromo substituents. These share the carboxamide group but lack the coumarin-thiazole linkage, altering electronic properties .
- Compounds : Include 8-methoxy-coumarin hybrids, where the methoxy group enhances electron-donating effects compared to the unsubstituted coumarin in the target compound .
Physicochemical Properties
- Melting Points : compounds exhibit high melting points (147–207°C), suggesting strong intermolecular interactions (e.g., compound 10 : 206–207°C) . The target compound’s melting point is unreported, but its rigid structure may similarly promote stability.
- Purification : Recrystallization (target compound) vs. column chromatography (–2) reflects differences in polarity and solubility .
Functional and Application Insights
- Biological Potential: While highlights benzothiazole-6-carboxamides as Hsp90 inhibitors , the target compound’s coumarin-thiazole hybrid may confer unique activity in photodynamic therapy or kinase inhibition, though specific data are lacking.
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a thiazole ring, a chromenone moiety, and a benzamide core, which may contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chromenone moiety
- A thiazole ring
- A benzamide core
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common method begins with the preparation of the chromenone derivative, which is then reacted with thiazole derivatives. The synthesis often employs techniques such as microwave-assisted synthesis and various solvent systems to enhance yield and purity .
Anticancer Activity
Research has indicated that compounds containing thiazole and chromenone moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation with IC50 values in the low micromolar range. The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3i | MCF7 | 2.7 |
| 9 | A431 | 1.61 |
| 10 | Jurkat | 1.98 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial topoisomerases, which are crucial for DNA replication .
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with a similar structural framework have shown promising results in inhibiting AChE, which is a target for Alzheimer’s disease treatment. The inhibition of AChE leads to increased levels of acetylcholine, thereby improving cognitive function in models of neurodegeneration .
Case Studies
- Anticancer Evaluation : In a study evaluating various thiazole derivatives, it was found that modifications in the thiazole ring significantly influenced anticancer activity. The compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin in certain cancer cell lines .
- Antimicrobial Testing : A series of thiazole derivatives were synthesized and tested against multiple bacterial strains. Results indicated that compounds with similar structural features to N-(4-(2-oxo-2H-chromen-3-y)thiazol-2-y)benzo[d]thiazole-6-carboxamide displayed greater efficacy than traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
